2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-thiazole acetamide derivatives, characterized by a central triazole ring linked to a thiazole moiety via a sulfanyl-acetamide bridge. The triazole core is substituted with a methyl group at position 4 and a phenyl group at position 5, while the thiazole ring is unsubstituted except for the acetamide linkage.
Properties
IUPAC Name |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-19-12(10-5-3-2-4-6-10)17-18-14(19)22-9-11(20)16-13-15-7-8-21-13/h2-8H,9H2,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMCGLNHMAPWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves the formation of the triazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde. The thiazole ring can be formed by reacting α-haloketones with thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Catalysts may also be employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the triazole ring can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Key Observations :
- Triazole Substituents: Methyl vs. Ethyl: The target compound’s 4-methyl group (vs. Phenyl vs. Pyridinyl: The phenyl group (target compound) lacks the hydrogen-bonding capability of pyridinyl (VUAA1/OLC-15), which may reduce affinity for polar targets like insect Orco receptors .
- Thiazole Substituents: Unsubstituted thiazole (target compound) vs. phenyl-substituted (CAS 531517-39-2) alters lipophilicity.
2.3. Physicochemical Properties
- Solubility : The target compound’s methyl and phenyl groups confer moderate lipophilicity (clogP ~2.5–3.0 predicted), comparable to VUAA1 but less than OLC-15’s butylphenyl group. Bromo-hydroxyphenyl analogs (CAS 838818-32-9) may face solubility challenges due to higher molecular weight and polarity .
- pKa : The target compound’s thiazole and triazole moieties likely result in a pKa near 7–8, similar to analogs like CAS 838818-32-9 (predicted pKa 7.35) .
Biological Activity
The compound 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a novel derivative that combines the pharmacophoric elements of triazoles and thiazoles, which are known for their diverse biological activities. This article aims to summarize the current understanding of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a triazole ring substituted with a phenyl group and a methyl group, linked through a sulfanyl group to an acetamide moiety containing a thiazole ring. The structural formula can be represented as:
Anticancer Properties
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives display cytotoxic effects against various cancer cell lines. The presence of electron-donating groups (like methyl) enhances this activity due to increased lipophilicity and better interaction with cellular targets .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | HT29 | 1.98 ± 1.22 | Inhibition of Bcl-2 |
| Compound C | A431 | < Doxorubicin | Protein interaction disruption |
Enzyme Inhibition
The compound has also been evaluated for its potential to inhibit various metabolic enzymes such as acetylcholinesterase (AChE). Inhibition of AChE is crucial in treating neurological disorders like Alzheimer's disease. Studies on similar triazole derivatives suggest that they can serve as effective AChE inhibitors .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 23.30 ± 0.35 |
| Compound E | Butyrylcholinesterase | >1000 |
The biological activity of the compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : By inhibiting key metabolic enzymes, these compounds can alter cellular metabolism and promote apoptotic pathways.
- Protein Interaction Disruption : The ability to disrupt protein-protein interactions is particularly notable in the context of cancer progression.
Case Studies
A recent study highlighted the synthesis and biological evaluation of several triazole-thiazole derivatives, including our compound of interest. The results demonstrated significant anticancer activity against multiple cell lines, supporting the hypothesis that structural modifications enhance efficacy .
In another investigation, compounds similar to 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide were tested for their ability to inhibit TNFα signaling pathways, with promising results indicating potential anti-inflammatory properties .
Q & A
Basic: What synthetic routes are recommended for preparing 2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide in the presence of a base (e.g., triethylamine) in anhydrous dioxane or acetonitrile. Reaction conditions (20–25°C, 10–12 hours) and stoichiometric ratios (1:1.2 for thiol to chloroacetamide) are critical to maximize yield . Purification is achieved via recrystallization from ethanol-DMF mixtures.
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C, away from moisture and light. Avoid contact with oxidizing agents or water due to potential sulfanyl group reactivity. Use fume hoods during handling, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Confirm structure and purity using:
- ¹H/¹³C NMR : Analyze thiazole (δ 7.2–7.8 ppm) and triazole (δ 8.1–8.5 ppm) proton environments.
- FT-IR : Identify S-H stretching (2550–2600 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) bands.
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~384). Cross-validate with elemental analysis (C, H, N, S) .
Advanced: How can structural modifications enhance its biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies suggest:
- Triazole ring substitutions : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring increases antimicrobial potency.
- Thiazole modifications : Replacing the thiazol-2-yl group with pyridinyl or indazolyl moieties improves solubility and bioavailability .
- Sulfanyl linker optimization : Replace -S- with -SO₂- to enhance metabolic stability. Validate via in vitro assays (e.g., MIC for antimicrobial activity) .
Advanced: What computational methods are effective for predicting its mechanism of action?
Methodological Answer:
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., bacterial dihydrofolate reductase). Use quantum mechanical calculations (DFT at B3LYP/6-31G* level) to map electrostatic potentials and identify reactive sites. Molecular dynamics simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories .
Basic: What in vitro assays are suitable for evaluating its antimicrobial activity?
Methodological Answer:
- Broth microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Time-kill assays : Monitor bactericidal effects over 24 hours.
- Biofilm inhibition : Quantify using crystal violet staining in 96-well plates .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay protocols : Ensure consistent inoculum size (5×10⁵ CFU/mL) and growth media (Mueller-Hinton agar).
- Control for compound degradation : Use stability-indicating HPLC to verify integrity during assays.
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects) to identify outliers .
Advanced: What strategies mitigate toxicity in preclinical development?
Methodological Answer:
- Ames test : Screen for mutagenicity using TA98 and TA100 strains.
- hERG inhibition assay : Patch-clamp studies to assess cardiac risk.
- Prodrug design : Mask the sulfanyl group with acetyl or PEGylated moieties to reduce hepatotoxicity. Validate in zebrafish or rodent models .
Basic: How is the compound’s stability assessed under varying pH conditions?
Methodological Answer:
Conduct forced degradation studies:
- Acidic/alkaline stress : Incubate in 0.1M HCl (pH 1.2) or 0.1M NaOH (pH 12.8) at 37°C for 24 hours.
- Oxidative stress : Expose to 3% H₂O₂.
Monitor degradation via HPLC and identify byproducts using LC-MS/MS. Stability criteria: ≤10% degradation .
Advanced: How can machine learning optimize reaction conditions for scaled synthesis?
Methodological Answer:
Train neural networks (e.g., Chemprop) on datasets of triazole-thiazole reactions. Input variables: solvent polarity, temperature, catalyst loading. Use Bayesian optimization to predict optimal conditions (e.g., 85°C, DMF, 0.5 mol% Pd(OAc)₂). Validate with high-throughput robotic screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
